An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(difluoromethoxy)pyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(difluoromethoxy)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 3-Chloro-4-(difluoromethoxy)pyridin-2-amine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for its application and development. This document synthesizes available data, draws comparisons with structurally related analogs, and outlines detailed experimental protocols for its characterization, ensuring a robust foundation for further research.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern pharmaceutical development, with their versatile scaffold appearing in a wide array of approved drugs.[1] The introduction of a difluoromethoxy group, in particular, has gained significant attention due to its ability to modulate key drug-like properties. The gem-difluoro moiety can profoundly influence acidity/basicity, lipophilicity, and metabolic stability, making it a valuable tool in rational drug design.[2] 3-Chloro-4-(difluoromethoxy)pyridin-2-amine combines this unique substituent with a chlorinated aminopyridine core, suggesting its potential as a valuable building block for novel therapeutic agents.
Molecular Structure and Identification
A clear depiction of the molecular structure is fundamental to understanding its chemical behavior.
Caption: Molecular structure of 3-Chloro-4-(difluoromethoxy)pyridin-2-amine.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 3-Chloro-4-(difluoromethoxy)pyridin-2-amine is not extensively available in public databases. Therefore, a comparative analysis with structurally similar compounds is employed to predict its properties.
| Property | Predicted Value for 3-Chloro-4-(difluoromethoxy)pyridin-2-amine | Rationale and Comparative Data |
| Molecular Formula | C₆H₅ClF₂N₂O | Derived from the chemical structure. |
| Molecular Weight | 194.57 g/mol | Calculated based on the molecular formula. |
| Appearance | Likely a solid at room temperature. | Many substituted aminopyridines are solids.[3] |
| Melting Point (°C) | Estimated in the range of 50-80 °C | Based on the melting point of 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (53-57 °C).[4] The difluoromethoxy group may lead to a slightly different value. |
| Boiling Point (°C) | > 250 °C | High boiling points are characteristic of substituted pyridines with polar functional groups. For example, 3-aminopyridine has a boiling point of 248 °C.[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The aminopyridine core provides some water solubility, while the chlorinated and fluorinated components increase lipophilicity.[6] |
| pKa | Estimated to be in the range of 3.5 - 5.0 | The pKa of aminopyridines is influenced by the position of the amino group and the electronic effects of other substituents.[1][7] The electron-withdrawing nature of the chlorine and difluoromethoxy groups is expected to decrease the basicity compared to unsubstituted aminopyridines.[8] |
| LogP | Estimated to be in the range of 1.5 - 2.5 | The presence of the halogen atoms and the difluoromethoxy group will increase the lipophilicity compared to simpler aminopyridines. |
Experimental Protocols for Characterization
To definitively determine the physicochemical properties of 3-Chloro-4-(difluoromethoxy)pyridin-2-amine, a series of well-established analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase method is generally suitable for this type of molecule.[9]
Workflow for HPLC Purity Analysis
Caption: A typical workflow for HPLC-based purity analysis.
Detailed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
Causality: The choice of a C18 column is based on the non-polar nature of the difluoromethoxy and chloro-substituted pyridine core. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated. Trifluoroacetic acid is used to improve peak shape by ion-pairing with the basic amine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are indispensable for confirming the chemical structure.[10][11]
Predicted ¹H and ¹³C NMR Spectral Data
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
| H-5 | 7.8 - 8.2 | ~140-145 | d |
| H-6 | 6.8 - 7.2 | ~115-120 | d |
| NH₂ | 5.0 - 6.0 (broad s) | - | - |
| OCHF₂ | 6.5 - 7.5 | ~115-120 | t, ¹JCH, ²JCF |
| C-2 | - | ~155-160 | - |
| C-3 | - | ~110-115 | - |
| C-4 | - | ~145-150 | t, ¹JCF |
| C-5 | - | ~140-145 | - |
| C-6 | - | ~115-120 | - |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals.
Causality: The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group. Higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in substituted aromatic rings.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides the molecular weight of the compound and valuable fragmentation information that supports the proposed structure.[12][13]
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A prominent peak at m/z 194.
-
Isotope Pattern: Due to the presence of one chlorine atom, an M+2 peak at m/z 196 with an intensity of approximately one-third of the M⁺ peak is expected.[14]
-
Fragmentation: Common fragmentation pathways for halogenated pyridines may be observed.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5).
-
Injection: Split or splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Workflow for Structural Confirmation
Caption: Integrated workflow for the structural confirmation and purity assessment.
Conclusion
While direct experimental data for 3-Chloro-4-(difluoromethoxy)pyridin-2-amine remains to be fully documented in the public domain, this guide provides a robust framework for its characterization. By leveraging comparative data from analogous structures and employing standardized analytical protocols, researchers can confidently determine its physicochemical properties. This foundational knowledge is essential for unlocking the potential of this promising molecule in the landscape of drug discovery and development.
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